3-acetyl-2-(2-fluorophenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one
Overview
Description
3-acetyl-2-(2-fluorophenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one is a synthetic organic compound that belongs to the class of pyrrolones This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and an oxolan-2-ylmethyl group attached to the pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-(2-fluorophenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Addition of the Oxolan-2-ylmethyl Group: This can be done through an alkylation reaction using an oxolan-2-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: The compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Drug Development: Due to its unique structure, the compound may be explored as a lead compound in drug development for various therapeutic areas.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-acetyl-2-(2-fluorophenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one: Lacks the acetyl group.
3-acetyl-2-(2-chlorophenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one: Contains a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 3-acetyl-2-(2-fluorophenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one may impart unique electronic properties, making it distinct from its analogs
Properties
IUPAC Name |
3-acetyl-2-(2-fluorophenyl)-4-hydroxy-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c1-10(20)14-15(12-6-2-3-7-13(12)18)19(17(22)16(14)21)9-11-5-4-8-23-11/h2-3,6-7,11,15,21H,4-5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKLFZQIVRMCLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2F)CC3CCCO3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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